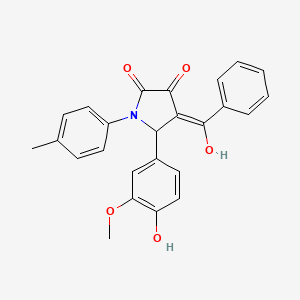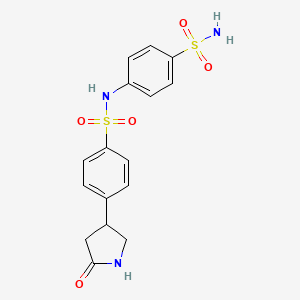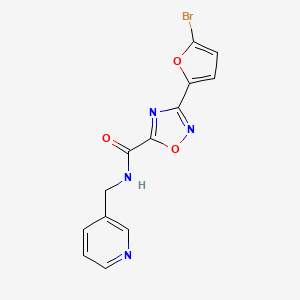![molecular formula C21H18N2O4S B14944179 N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14944179.png)
N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound that features a combination of pyridine, phenyl, and benzodioxine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridinyl Vinyl Intermediate: This step involves the reaction of 4-pyridinecarboxaldehyde with a suitable vinylating agent under basic conditions to form the (E)-2-(4-pyridinyl)vinyl intermediate.
Coupling with Phenyl Derivative: The intermediate is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of Benzodioxine Ring: The phenyl derivative is further reacted with a dihydroxybenzene derivative under acidic conditions to form the benzodioxine ring.
Sulfonamide Formation: Finally, the compound is treated with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding oxides of the benzodioxine ring.
Reduction: Reduced derivatives of the pyridinyl and phenyl groups.
Substitution: Substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONAMIDE
- N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-THIOAMIDE
Uniqueness
N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its solubility and interaction with biological targets compared to its carbonamide and thioamide analogs.
Eigenschaften
Molekularformel |
C21H18N2O4S |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C21H18N2O4S/c24-28(25,19-6-7-20-21(15-19)27-13-12-26-20)23-18-3-1-2-17(14-18)5-4-16-8-10-22-11-9-16/h1-11,14-15,23H,12-13H2/b5-4+ |
InChI-Schlüssel |
HFGKQHIGPOJBET-SNAWJCMRSA-N |
Isomerische SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)/C=C/C4=CC=NC=C4 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C=CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B14944118.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4,6-dioxo-2-(piperidin-1-yl)-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B14944119.png)

![{4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B14944127.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-cyanophenyl)propanamide](/img/structure/B14944137.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14944141.png)
![methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(3-hydroxy-6-{[(3-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B14944143.png)
![3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14944149.png)
![Ethyl 4-({[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14944159.png)

![ethyl 4-(4-chlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14944169.png)

